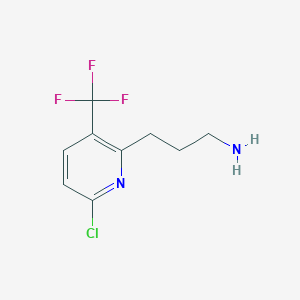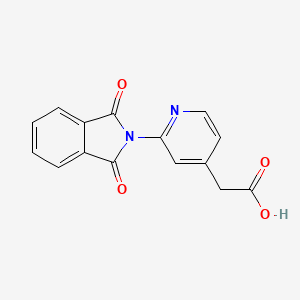![molecular formula C8H9F3N2O B14850495 [6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to the formation of different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, [6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential biological activity .
Biology and Medicine: Its structural features may contribute to the development of pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- [2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]methylamine
- [6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Uniqueness: Compared to similar compounds, [6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-3-5(8(9,10)11)2-6(4-12)13-7/h2-3H,4,12H2,1H3 |
InChI Key |
YSJBZFFLVPHIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


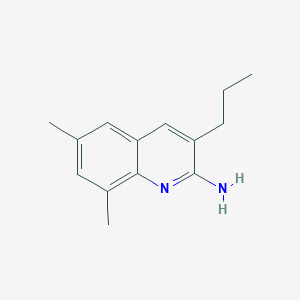

![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
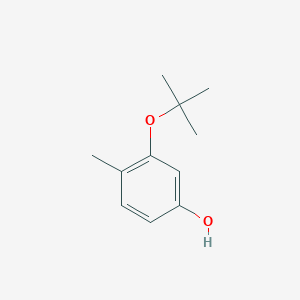
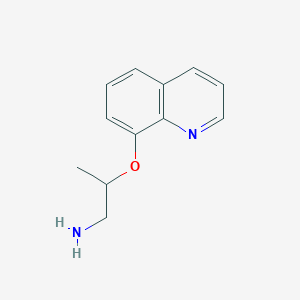
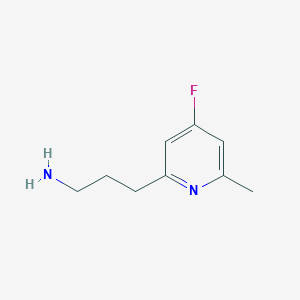
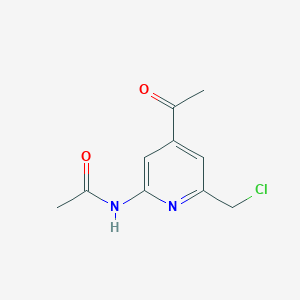
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
